molecular formula C17H23NO2 B145573 ethyl (2R)-4-methyl-1-[(1R)-1-phenylethyl]-3,6-dihydro-2H-pyridine-2-carboxylate CAS No. 139334-62-6

ethyl (2R)-4-methyl-1-[(1R)-1-phenylethyl]-3,6-dihydro-2H-pyridine-2-carboxylate

Cat. No.: B145573
CAS No.: 139334-62-6
M. Wt: 273.37 g/mol
InChI Key: DWTKFVTYFVHJML-GDBMZVCRSA-N
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Description

Ethyl (2R)-4-methyl-1-[(1R)-1-phenylethyl]-3,6-dihydro-2H-pyridine-2-carboxylate is a chiral compound with significant importance in organic chemistry. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications. The presence of both pyridine and ester functional groups makes it a versatile molecule in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2R)-4-methyl-1-[(1R)-1-phenylethyl]-3,6-dihydro-2H-pyridine-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methyl-2-pyridinecarboxylic acid and (1R)-1-phenylethanol.

    Esterification: The carboxylic acid group of 4-methyl-2-pyridinecarboxylic acid is esterified with ethanol in the presence of a strong acid catalyst like sulfuric acid to form the ethyl ester.

    Chiral Resolution: The chiral center is introduced through a chiral auxiliary or by using a chiral catalyst to ensure the desired stereochemistry.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure enantiomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2R)-4-methyl-1-[(1R)-1-phenylethyl]-3,6-dihydro-2H-pyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds are employed for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

Ethyl (2R)-4-methyl-1-[(1R)-1-phenylethyl]-3,6-dihydro-2H-pyridine-2-carboxylate has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound serves as a ligand in the study of enzyme-substrate interactions.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl (2R)-4-methyl-1-[(1R)-1-phenylethyl]-3,6-dihydro-2H-pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (2S)-4-methyl-1-[(1S)-1-phenylethyl]-3,6-dihydro-2H-pyridine-2-carboxylate: The enantiomer of the compound with different stereochemistry.

    Methyl (2R)-4-methyl-1-[(1R)-1-phenylethyl]-3,6-dihydro-2H-pyridine-2-carboxylate: A similar compound with a methyl ester group instead of an ethyl ester.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry, which influences its reactivity and interactions with biological targets. This makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

ethyl (2R)-4-methyl-1-[(1R)-1-phenylethyl]-3,6-dihydro-2H-pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO2/c1-4-20-17(19)16-12-13(2)10-11-18(16)14(3)15-8-6-5-7-9-15/h5-10,14,16H,4,11-12H2,1-3H3/t14-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWTKFVTYFVHJML-GDBMZVCRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(=CCN1C(C)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CC(=CCN1[C@H](C)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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